molecular formula C8H16O B036217 4-Methyl-3-heptanone CAS No. 6137-11-7

4-Methyl-3-heptanone

Cat. No. B036217
CAS RN: 6137-11-7
M. Wt: 128.21 g/mol
InChI Key: MVLRILUUXLBENA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-3-heptanone has been explored through various organic synthesis techniques. For instance, all four possible stereoisomers of 5-hydroxy-4-methyl-3-heptanone were synthesized using common achiral reagents in a straightforward organic synthesis process, involving whole tissues of Daucus carota, Solanum melongena, and Pleurotus ostreatus, showcasing the versatility of biological materials in chemical synthesis (Bohman & Unelius, 2009).

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-heptanone and its derivatives has been a subject of extensive study. For example, detailed structural studies on 3-hydroxy-2-methyl-4(1H)-pyridinones, which share a similar methylated structure, reveal the importance of substituents on the ring structure and their effects on crystalline formation and stability, as determined through single crystal X-ray diffraction (Nelson et al., 1988).

Chemical Reactions and Properties

4-Methyl-3-heptanone is known for its role in the chemical signaling within biological systems, particularly in ants where it functions as an alarm pheromone. This highlights its volatile nature and its chemical reactivity in biological contexts (Mcgurk et al., 1966).

Physical Properties Analysis

The physical properties of 4-Methyl-3-heptanone, such as boiling point, melting point, and solubility, are crucial for its application in various chemical processes. However, specific details on these properties require further research in dedicated chemical databases or experimental studies.

Chemical Properties Analysis

The chemical behavior of 4-Methyl-3-heptanone under different conditions illustrates its reactivity and stability. Studies focusing on the beta-oxidation of related compounds shed light on its metabolic pathways and potential biodegradability. For instance, the identification of 4-heptanone as a beta-oxidation product of 2-ethylhexanoic acid from plasticisers in human urine suggests a metabolic pathway that could be relevant for understanding the fate of similar compounds in biological systems (Walker & Mills, 2001).

Scientific Research Applications

  • Pest Control and Insect Behavior :

    • Bark Beetle Control : Higher release rates of 4-methyl-3-heptanone reduced the number of bark beetles trapped, suggesting its potential in controlling bark beetle populations (Gwinner & Gänshirt, 2004).
    • Insect Defensive Secretions : It is the main constituent in opilionid scent gland secretions, serving as an effective defense against invertebrate predators like ants (Blum & Edgar, 1971).
    • Alarm Pheromone in Ants : Found in the mandibular glands of Pogonomyrmex ants, 4-methyl-3-heptanone functions as an alarm pheromone and may serve as a natural pesticide (Mcgurk et al., 1966).
  • Human Health and Metabolism :

    • Metabolite in Urine : 4-Heptanone in human urine is a beta-oxidation product of 2-ethylhexanoic acid from plasticizers, indicating its role in the metabolism of branched-chain drugs and environmental pollutants (Walker & Mills, 2001).
    • Diabetes Marker : Urinary excretion of total 4-heptanone is increased in diabetes mellitus patients, signifying its potential as a biomarker in this disease (Liebich, 1983).
  • Chemical Synthesis and Pharmaceutical Applications :

    • Stereoisomer Synthesis : A study demonstrates an efficient method for synthesizing all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms, relevant for pharmaceutical applications (Bohman & Unelius, 2009).
    • Efficient Synthesis Strategies : Chelating alcohols like di(ethylene glycol) significantly accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol, a strategy promising for the efficient synthesis of 3-heptanone-based pharmaceuticals (Dahlén & Hilmersson, 2001).

Safety And Hazards

4-Methyl-3-heptanone may cause drowsiness or dizziness, respiratory irritation, and eye irritation. It is harmful if inhaled and is a flammable liquid and vapour . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .

properties

IUPAC Name

4-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLRILUUXLBENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884228
Record name 3-Heptanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-heptanone

CAS RN

6137-11-7
Record name 4-Methyl-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6137-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-heptanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanone, 4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Heptanone, 4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylheptan-3-one
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
789
Citations
MS Blum, AL Edgar - Insect Biochemistry, 1971 - Elsevier
… ABSTRACT 4-Methyl-3-heptanone has been identified as the main constituent present in … The significance of 4-methyl-3heptanone being utilized as a defensive secretion by arachnids …
Number of citations: 52 www.sciencedirect.com
CR Unelius, KC Park, M McNeill, SL Wee… - …, 2013 - Springer
… 5S)-5-hydroxy-4-methyl-3-heptanone (minor), were emitted during … of 5-hydroxy-4-methyl-3-heptanone are detected by the antennae … of 5-hydroxy-4-methyl-3-heptanone. Some of these …
Number of citations: 15 link.springer.com
RM Duffield, MS Blum - Annals of the Entomological Society of …, 1973 - academic.oup.com
… major compound as 4-methyl-3-heptanone with a molecular ion in/… The identification of 4-methyl-3-heptanone and the cor… detected either these sulfides or 4-methyl-3heptanone. Thus, at …
Number of citations: 35 academic.oup.com
A Zada, S Ben-Yehuda, E Dunkelblum, M Harel… - Journal of chemical …, 2004 - Springer
… cohols were prepared following the same procedure as above, starting with (R)4-methyl-3-heptanone. The two alcohols were separated by enzymatic transesterification. The (3R, 4R) …
Number of citations: 33 link.springer.com
RR Do Nascimento, ED Morgan, WA König… - Journal of Chemical …, 1997 - Springer
… - and (R)-4-methyl-3-heptanone constitute the trail pheromone. In this paper we report the absolute configuration of 4-methyl-3-heptanol and 4-methyl-3-heptanone from the mandibular …
Number of citations: 8 link.springer.com
LK Cole, MS Blum, RW Roncadori - Mycologia, 1975 - Taylor & Francis
… the upper extreme, 88 times more 4-methyl-3heptanone was needed than citral for complete … However, 4-methyl-3-heptanone inhibited fungal growth more effectively than 2-heptanone …
Number of citations: 64 www.tandfonline.com
CA Walgenbach, JK Phillips, WE Burkholder… - Journal of chemical …, 1987 - Springer
… The four optically pure stereoisomers of 5-hydroxy-4-methyl-3-heptanone used as standards in this study were synthesized by Mori and Ebata (1986). Chemical purity for all four …
Number of citations: 49 link.springer.com
JK Phillips, CA Walgenbach, JA Klein… - Journal of Chemical …, 1985 - Springer
… The identification of 4-methyl-3heptanone from Scolytus scolytus (F.) and S. multistriatus (Marsham). Absolute configuration, laboratory bioassay and electrophysiological studies on S. …
Number of citations: 92 link.springer.com
MM Blight, NC Henderson, LJ Wadhams - Insect Biochemistry, 1983 - Elsevier
… In the GC-SCR study reported in this paper, only those cells specialised to 4-methyl-3-heptanone were used to confirm the presence of this compound in the air entrainment extracts of …
Number of citations: 20 www.sciencedirect.com
JA Byers, A Levi-Zada - Chemoecology, 2011 - Springer
… the same compound, 4-methyl-3-heptanone, in both sexes of … as biting and release of 4-methyl-3-heptanone that might act as … In addition, variation in 4-methyl-3-heptanone quantities in …
Number of citations: 6 link.springer.com

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